Computed Lipophilicity (XLogP3-AA) Compared to Non-Alkylated and N-Methyl Analogues
The introduction of the allyl group at the N-1 position significantly alters the lipophilicity of the imidazole-4-carboxylate scaffold relative to its non-alkylated and N-methyl counterparts, which is critical for predicting membrane permeability in drug discovery. Ethyl 1-allyl-1H-imidazole-4-carboxylate has a computed XLogP3-AA of 1.3 [1]. This value is higher than that of ethyl 1H-imidazole-4-carboxylate, which lacks the N-alkyl group and has a computed XLogP3-AA of 0.8 [2], representing a 0.5 log unit increase in lipophilicity. The difference is less pronounced but still distinct when compared to ethyl 1-methyl-1H-imidazole-4-carboxylate, which has a computed XLogP3-AA of approximately 1.0, a 0.3 log unit decrease [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Ethyl 1H-imidazole-4-carboxylate: 0.8; Ethyl 1-methyl-1H-imidazole-4-carboxylate: ~1.0 |
| Quantified Difference | +0.5 vs. non-alkylated; +0.3 vs. N-methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 0.3–0.5 log unit increase in XLogP can meaningfully impact predicted membrane permeability and oral bioavailability in lead optimization, making the allyl-substituted compound a distinct starting point for medicinal chemistry programs.
- [1] PubChem. (2026). Compound Summary for CID 11550095, Ethyl 1-allyl-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summaries for Ethyl 1H-imidazole-4-carboxylate and Ethyl 1-methyl-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. View Source
